2-Oxoethyl 2-methylpropanoate
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Overview
Description
2-Oxoethyl 2-methylpropanoate is an ester compound with the molecular formula C₆H₁₂O₂. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Oxoethyl 2-methylpropanoate can be synthesized through the esterification of 2-methylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Oxoethyl 2-methylpropanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed back to 2-methylpropanoic acid and ethanol.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: It can react with other alcohols to form different esters in the presence of a catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Major Products Formed
Hydrolysis: 2-Methylpropanoic acid and ethanol.
Reduction: 2-Methylpropanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
2-Oxoethyl 2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form esters with various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-Oxoethyl 2-methylpropanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. Its ability to form hydrogen bonds and interact with enzymes makes it a versatile compound in biological systems .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: Similar ester with a pleasant odor, used in solvents and flavorings.
Methyl butyrate: Another ester with a fruity odor, used in perfumes and flavorings.
Isopropyl butyrate: Ester with a similar structure, used in fragrances and as a solvent.
Uniqueness
2-Oxoethyl 2-methylpropanoate is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its ability to participate in various chemical reactions and its applications in different fields make it a valuable compound in both research and industry .
Properties
CAS No. |
116528-06-4 |
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Molecular Formula |
C6H10O3 |
Molecular Weight |
130.14 g/mol |
IUPAC Name |
2-oxoethyl 2-methylpropanoate |
InChI |
InChI=1S/C6H10O3/c1-5(2)6(8)9-4-3-7/h3,5H,4H2,1-2H3 |
InChI Key |
CSHAFUNPZJHCDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OCC=O |
Origin of Product |
United States |
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